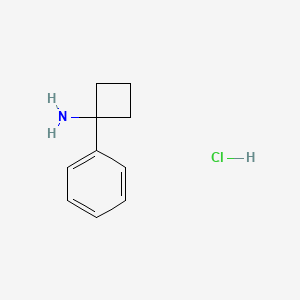

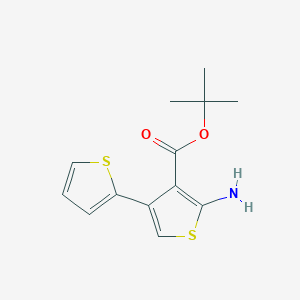

![molecular formula C15H19NO B2505800 1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one CAS No. 2320524-36-3](/img/structure/B2505800.png)

1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

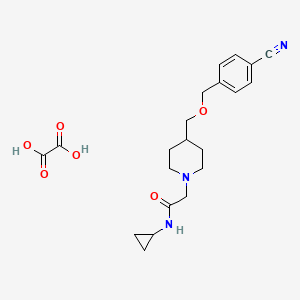

The compound “1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one” is a complex organic molecule. It contains an azabicyclo[2.2.1]heptane moiety, which is a type of bicyclic structure containing a nitrogen atom . This structure is found in many biologically active compounds.

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains an azabicyclo[2.2.1]heptane core, which is a seven-membered ring with one nitrogen and six carbon atoms. It also has a m-tolyl group (a type of methyl-substituted phenyl group) and an ethan-1-one group (a type of ketone) attached to it .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azabicyclo[2.2.1]heptane ring, the m-tolyl group, and the ethan-1-one group. The nitrogen in the ring could potentially act as a nucleophile, and the carbonyl group in the ethan-1-one moiety could be a site of electrophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the azabicyclo[2.2.1]heptane ring could influence its shape and rigidity, while the m-tolyl and ethan-1-one groups could affect its polarity .Scientific Research Applications

Asymmetric Synthesis and Catalysis

- Bicyclic Amino Acid Derivatives Synthesis : Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates were synthesized via Aza-Diels-Alder reactions, highlighting the compound's role in asymmetric synthesis. These reactions achieved high diastereoselectivity under certain conditions (Waldmann & Braun, 1991).

- Enhanced Catalytic Selectivity : 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid showed improved catalytic selectivity over its monocyclic analogue in organocatalytic aldol reactions, demonstrating the compound's importance in enhancing enantioselectivity in chemical synthesis (Armstrong, Bhonoah, & White, 2009).

Aerobic Alcohol Oxidation

- Catalysis in Alcohol Oxidation : Hydroxylamines derived from 7-azabicyclo[2.2.1]heptan-7-ol efficiently catalyzed the oxidation of secondary alcohols to ketones using molecular oxygen, showcasing their utility in green chemistry applications (Toda et al., 2023).

Synthesis of Chiral Compounds

- Chiral Building Blocks : The synthesis of enantiomerically pure 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one was reported, illustrating the compound's potential as a chiral building block for the synthesis of complex organic molecules (Yu, 2005).

Drug Discovery and Molecular Design

- Advanced Building Blocks : Intramolecular photochemical [2 + 2]-cyclization was utilized to synthesize 2-azabicyclo[3.2.0]heptanes, serving as advanced building blocks in drug discovery. This process facilitated the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline (Druzhenko et al., 2018).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(3-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-11-3-2-4-12(9-11)10-15(17)16-13-5-6-14(16)8-7-13/h2-4,9,13-14H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZQGKSIVFFNGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

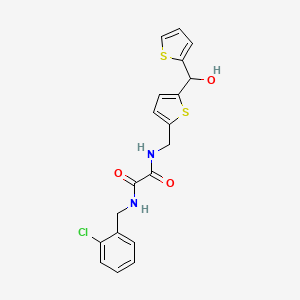

![2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2505722.png)

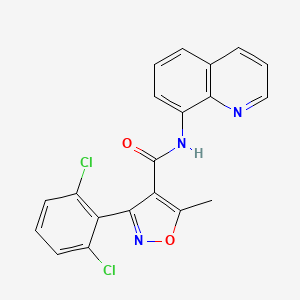

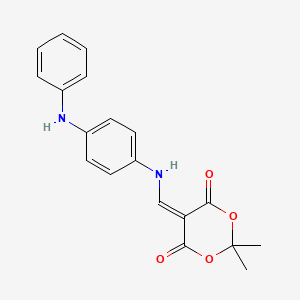

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505732.png)

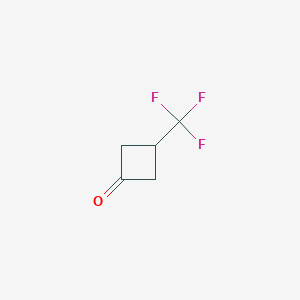

![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)

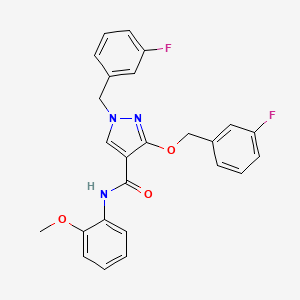

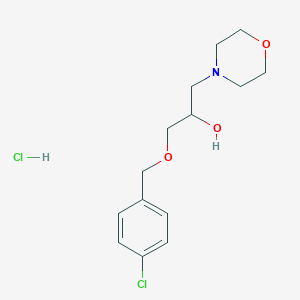

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2505735.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2505738.png)